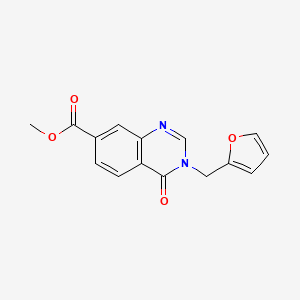
5-Fluoro-3-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-(trifluoromethyl)pyridin-2-amine is a chemical compound that is used as a reagent in the synthesis of selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy . It is characterized by the presence of a fluorine atom and a pyridine in its structure .
Synthesis Analysis
The synthesis of 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular formula of 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine is C6H4F4N2 . It contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .
Chemical Reactions Analysis
The chemical reactions involving 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine are typically characterized by the introduction of the trifluoromethylpyridine group within other molecules . For instance, it acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine are largely determined by the presence of a fluorine atom and a pyridine in its structure . These distinctive properties make it a key structural ingredient for the development of many agrochemical and pharmaceutical compounds .
Scientific Research Applications
Ligands in Supramolecular Chemistry
Bis(pyridin-2-yl)amine (dpa): and its derivatives serve as flexible bidentate N,N-ligands widely applied in supramolecular chemistry. These ligands can coordinate with metal ions, forming stable complexes. The trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands synthesized from 5-(trifluoromethyl)pyridine demonstrate promising potential in this area .
Catalysis
The ligands derived from 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine find applications in catalysis. Their ability to coordinate with transition metals allows them to participate in various catalytic reactions. Researchers explore their use in asymmetric catalysis, cross-coupling reactions, and other transformations .
Ion Sensing
Metal complexes of bis(pyridin-2-yl)amine-based ligands exhibit luminescent properties and can be employed for ion sensing. By tuning the ligand structure, researchers can design sensors specific to certain ions, enabling detection and quantification in analytical chemistry .
Medicinal Chemistry
The compound’s unique trifluoromethyl group influences its electronic properties, solubility, and lipophilicity. Researchers investigate its potential as a scaffold for drug design. Additionally, derivatives of 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine may exhibit cytotoxic activity and DNA-binding properties .
Hepatitis C Inhibitors
2-Amino-3-chloro-5-trifluoromethylpyridine, a related compound, serves as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules. These hybrids show inhibitory activity against NS5B, a key enzyme in hepatitis C virus replication .
Fungicidal Activity
While not directly studied for fungicidal properties, the trifluoromethyl group in related pyrimidinamines has been investigated. The optimal structure of the pyridine group (5-CF3) and the spatial configuration of connected carbon atoms play crucial roles in determining fungicidal activity .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit enzymes such as reverse transcriptase and NS5B, which is involved in Hepatitis C .
Mode of Action
It’s known that molecules with a -cf3 group can improve drug potency towards enzyme inhibition by lowering the pka of the cyclic carbamate through key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been used in the synthesis of inhibitors of ns5b, suggesting a potential role in the hepatitis c viral replication pathway .
Pharmacokinetics
The presence of fluorine atoms in drug molecules can significantly affect their pharmacokinetic properties, including bioavailability .
Result of Action
Similar compounds have shown cytotoxic activity and the ability to bind with dna molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine. The presence of fluorine atoms can affect the compound’s chemical reactivity, physico-chemical behavior, and biological activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-3-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-3-1-4(6(8,9)10)5(11)12-2-3/h1-2H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIKTTZFNVKHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-(trifluoromethyl)pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2421391.png)
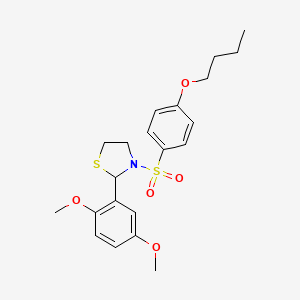
![3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2421393.png)
![5-(4-Benzylpiperidin-1-yl)-7-chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2421395.png)
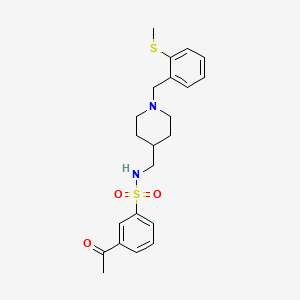

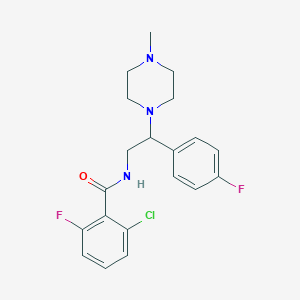
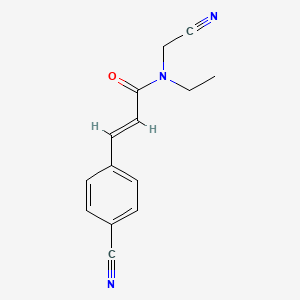
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone](/img/structure/B2421404.png)
![Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-[(2-methoxycarbonylphenyl)carbamoyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2421406.png)
![3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2421407.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxybenzamide](/img/structure/B2421408.png)
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2421411.png)
